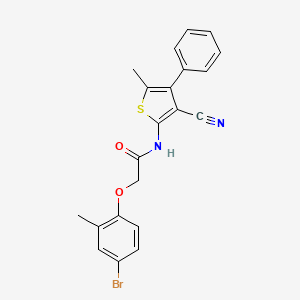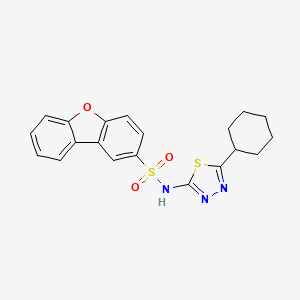![molecular formula C13H18ClNO2S B4196609 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine
Vue d'ensemble
Description
1-[(4-Chlorobenzyl)sulfonyl]-3-methylpiperidine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methylpiperidine as the primary starting materials.
Sulfonylation Reaction: The 4-chlorobenzyl chloride is reacted with sodium sulfite in the presence of a base (e.g., sodium hydroxide) to form 4-chlorobenzylsulfonyl chloride.
Nucleophilic Substitution: The 4-chlorobenzylsulfonyl chloride is then reacted with 3-methylpiperidine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and sulfonyl esters.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted piperidines and related compounds.
Applications De Recherche Scientifique
1-[(4-Chlorobenzyl)sulfonyl]-3-methylpiperidine has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the piperidine ring can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
1-[(4-Chlorobenzyl)sulfonyl]-3-methylpiperidine is structurally similar to other piperidine derivatives, such as 1-[(4-chlorobenzyl)sulfonyl]-4-methylpiperidine and 1-[(4-chlorobenzyl)sulfonyl]-2-methylpiperidine. These compounds differ in the position of the methyl group on the piperidine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-3-2-8-15(9-11)18(16,17)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHJJBQOLOLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4196557.png)
![Methyl 6-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4196564.png)

![methyl 1-{2-[(4-methoxy-2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4196590.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4196600.png)
![4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)

![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B4196626.png)
![2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4196633.png)
